molecular formula C3H7NaO4S B2438944 Sodium 2-Methoxyethanesulfonate CAS No. 77281-03-9; 947248-52-4

Sodium 2-Methoxyethanesulfonate

Cat. No. B2438944
M. Wt: 162.13
InChI Key: NTNBAJGJIIVGGF-UHFFFAOYSA-M
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Patent
US08354539B2

Procedure details

To a solution of 2-chloroethyl methyl ether (Acros, 68.0 mL) in 1,2-dimethoxyethane (DME) (250 mL) was added sodium sulfite (103 g) and water (250 mL). The reaction mixture was heated at reflux for 18 hours. The solvent was removed in vacuo and the residue was extracted with methanol (500 mL). The solid was removed by filtration and washed with methanol (250 mL). The combined filtrate and washings were evaporated in vacuo to give the title compound as a white solid.
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4]Cl.[S:6]([O-:9])([O-:8])=[O:7].[Na+:10].[Na+].O>COCCOC>[CH3:1][O:2][CH2:3][CH2:4][S:6]([O-:9])(=[O:8])=[O:7].[Na+:10] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
68 mL
Type
reactant
Smiles
COCCCl
Name
Quantity
103 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methanol (500 mL)
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
WASH
Type
WASH
Details
washed with methanol (250 mL)
CUSTOM
Type
CUSTOM
Details
The combined filtrate and washings were evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCS(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.